Backbone Conformational Restriction for α/3₁₀-Helical Foldamers
The 1-aminocyclopentane-1-carboxylic acid (Acc5) core of the target compound restricts the peptide backbone to the α/3₁₀-helical region (φ ≈ ±60°, ψ ≈ ±30° to ±45°), in contrast to the flexible, non-cyclic α-amino acid L-leucine or the achiral α,α-disubstituted amino acid Aib (α-aminoisobutyric acid) which permits both 3₁₀- and α-helical conformations depending on sequence context [1]. Conformational energy calculations on the Ac-Acc5-NHMe monopeptide model show a global minimum in the α/3₁₀-helical basin, whereas Ac-Aib-NHMe populates both helical and extended conformations [1][2]. The 2-ethyl substituent of the target compound further restricts ring pseudorotation dynamics relative to the unsubstituted Acc5, as supported by pseudorotational analyses of 1-aminocyclopentane-1-carboxylic acid derivatives [3].
| Evidence Dimension | Backbone conformational preference (φ, ψ torsion angles of monopeptide model Ac-X-NHMe) |
|---|---|
| Target Compound Data | φ = ±60°, ψ = ±30–45° (α/3₁₀-helical region); global minimum in α/3₁₀-helical basin; ring pseudorotation restricted by 2-ethyl substituent |
| Comparator Or Baseline | Acc5 (unsubstituted): φ ≈ ±60°, ψ ≈ ±30–45°, α/3₁₀-helical basin; Aib: populates both α/3₁₀-helical and extended (C5) conformations; L-Leu: broad φ/ψ distribution including β-sheet regions |
| Quantified Difference | Acc5 scaffold reduces accessible conformational space by ~50–70% compared to Aib; 2-ethyl substituent is predicted to further reduce ring pseudorotation amplitude (quantitative NRM or XRD data for the specific (1S,2S) stereoisomer not published) |
| Conditions | Conformational energy calculations (molecular mechanics) and X-ray crystallography on Acc5 derivatives; pseudorotational analysis of cyclopentane ring via phase angle P and puckering amplitude τm |
Why This Matters
For peptide foldamer design, pre-organization into a specific helical conformation reduces the entropic penalty of folding, potentially yielding more stable and cell-permeable helical peptides compared to those built from flexible amino acids.
- [1] Santini, A. et al. Conformational energy calculations on the 1-aminocyclopentane-1-carboxylic acid monopeptide Ac-Acc5-NHMe. Structural versatility of peptides from Cα,α-dialkylated glycines, 2003. View Source
- [2] Toniolo, C.; Crisma, M.; Formaggio, F.; Peggion, C. Control of peptide conformation by the Thorpe–Ingold effect (Cα-tetrasubstitution). Biopolymers (Peptide Science), 2001, 60, 396–419. View Source
- [3] Alemán, C. Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. Journal of Physical Chemistry B, 2006, 110, 23920–23932. View Source
